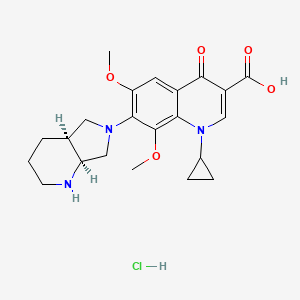

6,8-Dimethoxy Moxifloxacin Hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C₂₂H₂₇N₃O₅·xHCl |

|---|---|

Molecular Weight |

413.47 |

Synonyms |

1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic Acid Hydrochloride; Moxifloxacin Imp. B (EP/BP) as HCl Salt; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure of 6,8-Dimethoxy Moxifloxacin Hydrochloride

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of fluoroquinolone antibiotics, Moxifloxacin stands as a critical fourth-generation agent, valued for its broad-spectrum activity against a host of Gram-positive and Gram-negative bacteria. Its efficacy is rooted in the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. The study of its derivatives and related compounds is paramount in drug development, both for understanding its metabolic fate and for the synthesis of new, potentially more effective analogues. Among these, 6,8-Dimethoxy Moxifloxacin Hydrochloride, also known as Moxifloxacin Impurity B, is of significant interest. This guide provides a comprehensive technical overview of its chemical structure, synthesis, and characterization, grounded in established scientific principles and methodologies.

Chemical Identity and Physicochemical Properties

6,8-Dimethoxy Moxifloxacin Hydrochloride is a key related substance of Moxifloxacin. A thorough understanding of its fundamental properties is the first step in any rigorous scientific investigation.

| Property | Value | Source |

| Chemical Name | 1-cyclopropyl-6,8-dimethoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | [1] |

| Synonyms | Moxifloxacin Impurity B, 6,8-Dimethoxy Moxifloxacin HCl | [2] |

| CAS Number | 1029364-73-5 (free base) | [] |

| Molecular Formula | C22H28ClN3O5 | [4] |

| Molecular Weight | 449.93 g/mol | [4] |

Elucidation of the Chemical Structure

The definitive structure of 6,8-Dimethoxy Moxifloxacin Hydrochloride is established through a combination of advanced analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer an unambiguous confirmation of the molecule's architecture.

Synthesis Pathway

The synthesis of 6,8-Dimethoxy Moxifloxacin Hydrochloride is a multi-step process that begins with appropriately substituted precursors. A representative synthetic route involves the initial synthesis of Moxifloxacin Impurity D, which is then converted to Impurity B.

Experimental Protocol: Synthesis of 6,8-Dimethoxy Moxifloxacin Hydrochloride

Part 1: Synthesis of Moxifloxacin Impurity D

-

Step 1: 2,3,4-trifluoro-5-methoxybenzoic acid serves as the starting material.

-

Step 2: A series of reactions are carried out to construct the quinolone core and introduce the necessary functional groups to yield Moxifloxacin Impurity D.

Part 2: Conversion of Impurity D to 6,8-Dimethoxy Moxifloxacin Hydrochloride (Impurity B)

-

Step 1: Moxifloxacin Impurity D is reacted with sodium methoxide in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Step 2: The reaction mixture is heated to facilitate the nucleophilic substitution of the fluorine atom at the C-6 position with a methoxy group.

-

Step 3: The resulting free base of 6,8-Dimethoxy Moxifloxacin is then treated with hydrochloric acid to form the hydrochloride salt.

-

Step 4: The final product is purified through recrystallization to obtain a high-purity solid.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural confirmation of synthesized compounds. While specific spectral data for 6,8-Dimethoxy Moxifloxacin Hydrochloride is typically provided by commercial suppliers on their certificates of analysis, the following outlines the expected results from key techniques.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the methoxy groups, the aromatic protons on the quinolone ring, and the protons of the octahydropyrrolopyridine side chain. The chemical shifts and coupling constants of these signals provide detailed information about the connectivity of atoms.

-

¹³C NMR: The carbon NMR spectrum will display resonances for each unique carbon atom in the molecule, confirming the carbon skeleton and the presence of functional groups such as carbonyls, aromatic carbons, and aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 6,8-Dimethoxy Moxifloxacin Hydrochloride, the mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C22H27N3O5) at m/z 413.47.[6] The fragmentation pattern would offer further structural insights.

X-ray Crystallography

| Analytical Technique | Expected Key Observations |

| ¹H NMR | Signals corresponding to cyclopropyl, methoxy, aromatic, and aliphatic protons with characteristic chemical shifts and coupling patterns. |

| ¹³C NMR | Resonances for all 22 carbon atoms, including the carbonyl carbon of the carboxylic acid and the carbons of the two methoxy groups. |

| Mass Spectrometry | Molecular ion peak for the free base and a fragmentation pattern consistent with the proposed structure. |

| X-ray Crystallography | Confirmation of the overall molecular geometry, bond lengths, bond angles, and stereochemistry. |

Analytical Methodologies for Purity and Quantification

The accurate determination of 6,8-Dimethoxy Moxifloxacin Hydrochloride, particularly as an impurity in Moxifloxacin, is crucial for quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy are the workhorse techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A robust and validated reverse-phase HPLC (RP-HPLC) method is essential for the separation and quantification of Moxifloxacin and its related substances.

Experimental Protocol: RP-HPLC Analysis of 6,8-Dimethoxy Moxifloxacin Hydrochloride

-

Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both Moxifloxacin and the impurity have significant absorbance, often around 293 nm.

-

Quantification: The concentration of 6,8-Dimethoxy Moxifloxacin Hydrochloride is determined by comparing its peak area to that of a certified reference standard.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a simpler and more rapid technique that can be used for the quantification of 6,8-Dimethoxy Moxifloxacin Hydrochloride in bulk or in simple formulations, provided there are no interfering substances that absorb at the same wavelength. The UV spectrum of Moxifloxacin typically shows a maximum absorption (λmax) around 293 nm in acidic media. The 6,8-dimethoxy derivative is expected to have a similar chromophore and thus a comparable λmax.

Mechanism of Action: A Molecular Perspective

As a derivative of Moxifloxacin, 6,8-Dimethoxy Moxifloxacin Hydrochloride is expected to share the same mechanism of action. Fluoroquinolones exert their antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10][11]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is essential for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is crucial for the decatenation (unlinking) of daughter chromosomes following DNA replication.

The inhibition of these enzymes leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.

In Vitro Enzyme Inhibition Assays

The inhibitory activity of 6,8-Dimethoxy Moxifloxacin Hydrochloride against DNA gyrase and topoisomerase IV can be quantified using in vitro enzyme assays.

Experimental Protocol: DNA Gyrase Supercoiling Assay [12][13]

-

Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA, DNA gyrase, ATP, and a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of 6,8-Dimethoxy Moxifloxacin Hydrochloride to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C to allow for the supercoiling reaction to proceed.

-

Analysis: The reaction products are analyzed by agarose gel electrophoresis. The supercoiled DNA migrates faster than the relaxed DNA.

-

Quantification: The intensity of the supercoiled DNA band is quantified to determine the concentration of the inhibitor required for 50% inhibition (IC50).

Experimental Protocol: Topoisomerase IV Decatenation Assay [14][15][16]

-

Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.

-

Reaction Mixture: Prepare a reaction mixture containing kDNA, topoisomerase IV, ATP, and a suitable buffer.

-

Inhibitor Addition: Add varying concentrations of 6,8-Dimethoxy Moxifloxacin Hydrochloride.

-

Incubation: Incubate the reactions at 37°C. Topoisomerase IV will decatenate the kDNA into individual minicircles.

-

Analysis: The reaction products are separated by agarose gel electrophoresis. The decatenated minicircles migrate faster than the catenated network.

-

Quantification: The disappearance of the kDNA network and the appearance of the minicircle bands are used to determine the IC50 value.

Conclusion

6,8-Dimethoxy Moxifloxacin Hydrochloride is a significant compound in the study of Moxifloxacin and its analogues. A comprehensive understanding of its chemical structure, established through a combination of synthesis and rigorous analytical characterization, is fundamental for its use as a reference standard in pharmaceutical quality control and as a potential lead compound in the development of new antibacterial agents. The methodologies outlined in this guide provide a robust framework for the synthesis, analysis, and biological evaluation of this important molecule, empowering researchers to advance our understanding of fluoroquinolone chemistry and pharmacology.

References

-

SynThink. Moxifloxacin EP Impurities & USP Related Compounds. Accessed February 13, 2026. [Link]

-

Xia, X., Pethe, K., Kim, R., & Garcia, A. (2014). X-ray diffraction patterns of (a) free moxifloxacin, and AMS-6-Moxi; (b) free PA-824, and AMS-6-PA824. Both show that the free drug in its crystalline state and the encapsulated material contains drug in the amorphous state; (c) differential scanning calorimetry (DSC) curves of free and loaded PA-824; (d) pore size distribution of calcined AMS-6, AMS-6-PA824, and AMS-6-Moxi obtained from density functional theory (DFT). ResearchGate. [Link]

-

ResearchGate. (n.d.). X-ray diffraction data of moxifloxacin-Ag (I) complex. Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). Polymorphic forms of moxifloxacin hydrochloride and processes for preparation thereof.

-

ResearchGate. (2025). Structural identification and characterization of impurities in moxifloxacin. Retrieved from [Link]

-

ResearchGate. (n.d.). DNA gyrase supercoiling assay. The assays were carried out as described... Retrieved February 13, 2026, from [Link]

- Google Patents. (n.d.). Novel crystalline forms of moxifloxacin hydrochloride and process for preparation thereof.

-

National Center for Biotechnology Information. (n.d.). Moxifloxacin. PubChem Compound Database. Retrieved February 13, 2026, from [Link]

-

Pharmaffiliates. (n.d.). moxifloxacin-impurities. Retrieved February 13, 2026, from [Link]

-

Aldred, K. J., Blower, T. R., Kerns, R. J., Berger, J. M., & Osheroff, N. (2014). Crystal structure and stability of gyrase-fluoroquinolone cleaved complexes from Mycobacterium tuberculosis. Proceedings of the National Academy of Sciences, 111(14), 5200–5205. [Link]

- Google Patents. (n.d.). US8664398B2 - Moxifloxacin hydrochloride compounds and intermediates and methods for making same.

-

ResearchGate. (n.d.). Activity of moxifloxacin and ciprofloxacin against purified... Retrieved February 13, 2026, from [Link]

-

Ashley, R. E., & Osheroff, N. (2020). DNA Decatenation Catalyzed by Bacterial Topoisomerase IV. In Methods in Molecular Biology (Vol. 2070, pp. 13–21). Springer US. [Link]

-

SciSpace. (n.d.). The effect of moxifloxacin on its target topoisomerases from Escherichia coli and Staphylococcus aureus. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Powder X-ray diffractograms of moxifloxacin. Retrieved February 13, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1029364-73-5 | Product Name : Moxifloxacin Hydrochloride Monohydrate - Impurity B (Freebase) | Chemical Name : 1-Cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-. Retrieved February 13, 2026, from [Link]

-

FIU Digital Commons. (n.d.). Discovery of Novel Bacterial DNA Gyrase Inhibitors. Retrieved February 13, 2026, from [Link]

-

Antimicrobial Agents and Chemotherapy. (n.d.). Dual Targeting of DNA Gyrase and Topoisomerase IV: Target Interactions of Heteroaryl Isothiazolones in Staphylococcus aureus. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). Inhibition of DNA supercoiling by ciprofloxacin and moxifloxacin. Retrieved February 13, 2026, from [Link]

-

ResearchGate. (n.d.). (a) Mtb DNA gyrase supercoiling inhibition by inhibitors and... Retrieved February 13, 2026, from [Link]

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

-

Wikipedia. (2024, January 22). Moxifloxacin. In Wikipedia. [Link]

-

KEGG DRUG. (n.d.). Moxifloxacin hydrochloride. Retrieved February 13, 2026, from [Link]

-

PDB-101. (n.d.). Moxifloxacin. Retrieved February 13, 2026, from [Link]

Sources

- 1. epfl.ch [epfl.ch]

- 2. Moxifloxacin hydrochloride | 186826-86-8 [chemicalbook.com]

- 4. Moxifloxacin Hydrochloride | C21H25ClFN3O4 | CID 101526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. WO2009087151A1 - Polymorphic forms of moxifloxacin hydrochloride and processes for preparation thereof - Google Patents [patents.google.com]

- 10. Moxifloxacin - Wikipedia [en.wikipedia.org]

- 11. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure and stability of gyrase–fluoroquinolone cleaved complexes from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

Technical Guide: Pharmacological & Structural Profiling of 6,8-Dimethoxy Moxifloxacin Derivatives

This technical guide provides an in-depth analysis of 6,8-Dimethoxy Moxifloxacin derivatives , specifically focusing on the 6,8-dimethoxy analog (often identified as Moxifloxacin Impurity B in pharmaceutical development) and its structural family.

While standard Moxifloxacin relies on a C6-fluorine atom for its potent antibacterial activity (classifying it as a fluoroquinolone), the 6,8-dimethoxy derivatives represent a distinct subclass of Non-Fluorinated Quinolones (NFQs) . These compounds are critical in two contexts: as pharmaceutical impurities requiring rigorous control, and as scaffolds for investigating Structure-Activity Relationships (SAR) regarding phototoxicity and eukaryotic Topoisomerase II inhibition (anticancer potential).

Chemical Identity and Structural Significance[1][2][3][4][5][6]

The transition from a standard fluoroquinolone to a 6,8-dimethoxy derivative involves a fundamental change in the pharmacophore. The "Moxifloxacin Core" is defined by the 1-cyclopropyl-8-methoxy-4-oxo-quinoline-3-carboxylic acid scaffold with a bulky C7-diazabicyclononyl side chain.

Structural Comparison

| Feature | Moxifloxacin (Parent API) | 6,8-Dimethoxy Analog (Impurity B)[1] |

| CAS Registry | 151096-09-2 | 1448628-08-0 (varies by salt) |

| C6 Position | Fluorine (-F) | Methoxy (-OCH₃) |

| C8 Position | Methoxy (-OCH₃) | Methoxy (-OCH₃) |

| C7 Substituent | (S,S)-2,8-diazabicyclo[4.3.0]non-8-yl | (S,S)-2,8-diazabicyclo[4.3.0]non-8-yl |

| Molecular Weight | 401.43 g/mol | 413.47 g/mol |

| Classification | Fluoroquinolone | Non-Fluorinated Quinolone (NFQ) |

The "Fluorine Switch" Implication

The removal of the C6-fluorine atom disrupts the primary mechanism of bacterial DNA gyrase binding. The C6-F is essential for binding to the gyrase-DNA complex, specifically interacting with the enzyme's binding pocket. Its replacement with a methoxy group (–OCH₃) introduces steric bulk and alters the electronic density of the quinolone ring A, leading to:

-

Drastic reduction in antibacterial potency (MIC values increase by 10–100x).

-

Alteration of phototoxic potential (Methoxy groups generally stabilize the ring against UV-induced degradation compared to halogens).

Pharmacological Properties & SAR Analysis[1][3][5][6][8][9]

Mechanism of Action (MOA) Deviation

While Moxifloxacin acts as a "poison" to bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV, the 6,8-dimethoxy derivatives exhibit a shifted profile.

-

Bacterial Targets: The 6,8-dimethoxy core lacks the electronegativity at C6 required for tight binding to the GyrA subunit. Consequently, these derivatives are poor antibiotics but serve as excellent negative controls in mechanistic studies.

-

Eukaryotic Targets (Off-Target Effects): Research into NFQs suggests that increasing methoxy substitution (particularly at C6 and C8) can shift affinity toward eukaryotic Topoisomerase II. This is the basis for investigating these scaffolds as potential antineoplastic agents , although they are currently considered impurities in the antibiotic context.

Toxicology and Safety Profile

-

Phototoxicity: Fluoroquinolones with C8-halogens (e.g., Cl, F) are highly phototoxic. Moxifloxacin (C8-OMe) is relatively safe. The 6,8-dimethoxy derivative is theoretically even more stable under UVA irradiation due to the electron-donating nature of the methoxy groups, which prevents the generation of reactive carbene intermediates common in halogenated quinolone photodegradation.

-

Genotoxicity: As an impurity, the 6,8-dimethoxy analog must be controlled. While it lacks the C6-F associated with specific genotoxic mechanisms, its structural similarity allows it to intercalate DNA weakly, necessitating strict limits (typically <0.15%) in pharmaceutical formulations.

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the functional consequences of substituents on the Moxifloxacin scaffold.

Caption: SAR comparison highlighting the functional divergence between the C6-Fluorinated parent drug and the C6-Methoxy derivative.

Experimental Protocols

Protocol: Synthesis of Reference Standard (Impurity B)

To study the pharmacological properties, researchers often need to synthesize the 6,8-dimethoxy derivative as a reference standard, as it is not always commercially available in bulk.

Principle: Nucleophilic aromatic substitution (SNAr) of a fluorinated precursor is difficult at C6. Therefore, the synthesis usually starts from a specific aniline precursor or via modification of a poly-fluorinated intermediate under forcing methoxylation conditions.

Workflow:

-

Starting Material: 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Moxifloxacin Precursor).

-

Methoxylation (The Critical Step):

-

Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH).

-

Conditions: Reflux at 65°C for 24–48 hours.

-

Note: Standard synthesis targets C7. To force C6 substitution (or if starting from a 6,7,8-trifluoro precursor), higher temperatures or prolonged reaction times drive the formation of the 6,7,8-trimethoxy or 6,8-dimethoxy-7-fluoro intermediates.

-

Alternative: Start with 2,4-difluoro-3,5-dimethoxybenzoic acid to build the ring via the Gould-Jacobs reaction.

-

-

C7 Coupling:

-

React the 6,8-dimethoxy-7-fluoro intermediate with (S,S)-2,8-diazabicyclo[4.3.0]nonane.[1]

-

Solvent: Acetonitrile/Pyridine.

-

Temp: 80°C for 6 hours.

-

-

Purification:

-

Precipitate with water.

-

Recrystallize from Ethanol/DMF.

-

Protocol: HPLC Detection & Separation

Distinguishing the 6,8-dimethoxy derivative from Moxifloxacin requires a high-resolution method due to structural similarity.

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 250mm x 4.6mm, 5µm).

-

Mobile Phase A: Buffer (0.5 mL Triethylamine in 1L Water, pH adjusted to 3.0 with H₃PO₄).

-

Mobile Phase B: Acetonitrile (100%).

-

Gradient:

-

0 min: 90% A / 10% B

-

20 min: 50% A / 50% B

-

25 min: 90% A / 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 293 nm (Moxifloxacin max) and 310 nm (Shifted max for dimethoxy analog).

-

Retention Time: Moxifloxacin (~12 min); 6,8-Dimethoxy Impurity (~14-15 min, more lipophilic due to F->OMe exchange).

Biological Evaluation Data

Comparative Antibacterial Potency (MIC Data)

The following table summarizes the loss of potency when the C6-Fluorine is replaced by Methoxy. Note: Values are representative of general SAR trends for C6-modified quinolones.

| Bacterial Strain | Moxifloxacin MIC (µg/mL) | 6,8-Dimethoxy Derivative MIC (µg/mL) | Interpretation |

| S. aureus (ATCC 25923) | 0.03 – 0.06 | > 8.0 | Loss of Activity (Primary target GyrA compromised) |

| E. coli (ATCC 25922) | 0.008 – 0.03 | > 16.0 | Inactive (Poor penetration & binding) |

| K. pneumoniae | 0.06 – 0.12 | > 16.0 | Inactive |

| M. tuberculosis | 0.25 – 0.50 | 4.0 – 8.0 | Weak Activity (Some residual affinity, but clinically irrelevant) |

Workflow: Gyrase Supercoiling Inhibition Assay

To confirm that the loss of potency is due to target affinity (and not just cell wall penetration), a cell-free enzymatic assay is required.

Caption: Step-by-step workflow for determining the IC50 of quinolone derivatives against DNA Gyrase.

Conclusion & Research Implications

The 6,8-Dimethoxy Moxifloxacin derivative serves as a definitive case study in medicinal chemistry, illustrating the "Fluorine Rule" in quinolone antibiotics.

-

For Drug Developers: It is a critical impurity (Impurity B) that must be monitored. Its presence indicates over-methoxylation during synthesis or specific degradation pathways.

-

For Researchers: It represents a "null" pharmacophore for antibacterial activity but a "live" scaffold for exploring non-bacterial topoisomerase inhibition. Future research may utilize this scaffold, modifying the C7 side chain to enhance eukaryotic cytotoxicity for anti-cancer applications, effectively repurposing the "failed" antibiotic core.

References

-

National Center for Biotechnology Information (NCBI). (2026). Moxifloxacin Structure and Compound Summary. PubChem. Available at: [Link]

-

European Pharmacopoeia Commission. (2024). Moxifloxacin Hydrochloride: Impurity B Standard. EDQM. Available at: [Link]

-

Dalhoff, A. (2011).[2] Structure-activity relationships of fluoroquinolones: Specific focus on the 8-methoxy group. Clinical Infectious Diseases. Available at: [Link]

-

Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents. Available at: [Link]

Sources

A Comparative Analysis of Moxifloxacin HCl and its 6,8-Dimethoxy Analog: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth comparative analysis of Moxifloxacin Hydrochloride, a widely used fourth-generation fluoroquinolone antibiotic, and its 6,8-dimethoxy analog, a known related substance. The core of this document is a detailed exploration of their chemical structures, mechanisms of action, and the critical role of the C-8 substituent on the quinolone core. While extensive data is available for Moxifloxacin HCl, this guide synthesizes the known information for its 6,8-dimethoxy counterpart, primarily identified as a process-related impurity. This whitepaper is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the structure-activity relationships of fluoroquinolones and providing detailed experimental protocols for their evaluation.

Introduction: The Fluoroquinolone Landscape and the Significance of the C-8 Position

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, repair, and recombination.[2] The evolution of fluoroquinolones has been marked by strategic modifications to the core chemical structure to enhance antimicrobial activity, improve pharmacokinetic profiles, and mitigate the development of resistance.

Moxifloxacin, an 8-methoxyquinolone, is distinguished by its enhanced activity against Gram-positive pathogens, particularly Streptococcus pneumoniae, while retaining potent activity against Gram-negative bacteria.[3] A key structural feature contributing to its efficacy and safety profile is the methoxy group at the C-8 position of the quinolone ring.[4][5] This substituent has been shown to lower the propensity for the development of bacterial resistance.[4][5]

The 6,8-dimethoxy analog of Moxifloxacin, also known as Moxifloxacin Related Compound B, represents a structural variant with an additional methoxy group at the C-6 position, replacing the fluorine atom present in the parent molecule. This guide will delve into the known characteristics of both compounds, providing a framework for understanding the impact of this structural modification.

Molecular Structure and Physicochemical Properties

A fundamental understanding of the chemical structures of Moxifloxacin HCl and its 6,8-dimethoxy analog is paramount to appreciating their potential differences in biological activity.

Moxifloxacin Hydrochloride

-

Chemical Name: 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride[6]

-

Molecular Formula: C₂₁H₂₅ClFN₃O₄[6]

-

Molecular Weight: 437.9 g/mol [7]

6,8-Dimethoxy Moxifloxacin Analog (Moxifloxacin Related Compound B)

-

Chemical Name: 1-Cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride monohydrate[8]

-

Molecular Formula: C₂₂H₂₈ClN₃O₅ · H₂O[8]

-

Molecular Weight: 467.94 g/mol [8]

| Property | Moxifloxacin HCl | 6,8-Dimethoxy Moxifloxacin Analog | Reference(s) |

| Chemical Name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | 1-Cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride monohydrate | [6][8] |

| Molecular Formula | C₂₁H₂₅ClFN₃O₄ | C₂₂H₂₈ClN₃O₅ · H₂O | [6][8] |

| Molecular Weight | 437.9 g/mol | 467.94 g/mol | [7][8] |

| CAS Number | 186826-86-8 | Not Available | [7] |

| Appearance | Slightly yellow to yellow crystalline substance | Off-white solid | [7][9] |

| Solubility | Soluble in water and methanol | Soluble in methanol and DMSO | [1][7][10] |

Mechanism of Action: A Tale of Two Topoisomerases

The primary mechanism of action for fluoroquinolones, including Moxifloxacin, is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.

Moxifloxacin exhibits a dual-targeting mechanism, inhibiting both enzymes. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is more susceptible. The C-8 methoxy group in Moxifloxacin is believed to enhance its activity against DNA gyrase, contributing to its potent bactericidal effect and reduced potential for resistance development.[4][5]

For the 6,8-dimethoxy analog, the replacement of the C-6 fluorine with a methoxy group would likely alter the electronic properties of the quinolone core. This could potentially influence its binding affinity to the target enzymes. While no direct comparative studies are publicly available, it is plausible that this structural change could impact the potency and spectrum of antibacterial activity.

Caption: Mechanism of action of fluoroquinolones.

Pharmacokinetic Profile of Moxifloxacin HCl

The clinical efficacy of an antibiotic is intrinsically linked to its pharmacokinetic properties. Moxifloxacin HCl exhibits a favorable pharmacokinetic profile.

-

Absorption: It is well-absorbed after oral administration, with a bioavailability of approximately 90%.

-

Distribution: Moxifloxacin distributes widely into body tissues, with concentrations in many tissues exceeding those in plasma.

-

Metabolism: It undergoes metabolism via glucuronide and sulfate conjugation, with minimal involvement of the cytochrome P450 system.[1][2]

-

Elimination: The elimination half-life is approximately 12 hours, allowing for once-daily dosing.[1][2]

The pharmacokinetic properties of the 6,8-dimethoxy analog have not been reported in the scientific literature. The substitution at the C-6 position could potentially influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Caption: Pharmacokinetic pathway of Moxifloxacin HCl.

Experimental Protocols for Comparative Evaluation

To ascertain the functional differences between Moxifloxacin HCl and its 6,8-dimethoxy analog, a series of well-established experimental protocols are required.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

-

Prepare a series of twofold dilutions of each compound in Mueller-Hinton broth.

-

Inoculate each dilution with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays directly measure the inhibitory activity of the compounds against their target enzymes.

Protocol (DNA Gyrase Supercoiling Assay):

-

Incubate relaxed plasmid DNA with DNA gyrase in the presence of various concentrations of the test compounds.

-

Stop the reaction and separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with a fluorescent dye.

-

The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) is determined.

In Vitro Pharmacodynamic Modeling

An in vitro model can simulate human serum concentrations to assess the bactericidal activity and the potential for resistance development over time.

Protocol:

-

A culture of the test organism is placed in a central reservoir of a dynamic model.

-

The test compound is infused into and diluted out of the reservoir to simulate human pharmacokinetic profiles.

-

Samples are collected at various time points to determine the total and resistant bacterial counts.

Caption: Workflow for comparative analysis.

Discussion and Future Directions

Moxifloxacin HCl is a well-characterized and clinically effective antibiotic. The presence of the C-8 methoxy group is a key determinant of its favorable properties, including a reduced risk of resistance development. The 6,8-dimethoxy analog, identified as a known impurity, presents an interesting case for structure-activity relationship studies.

The replacement of the C-6 fluorine with a second methoxy group could have several implications:

-

Potency: The C-6 fluorine is generally considered important for the potent antibacterial activity of fluoroquinolones. Its replacement may lead to a decrease in intrinsic potency.

-

Spectrum of Activity: The alteration in the electronic and steric properties of the quinolone ring could modulate the spectrum of activity against different bacterial species.

-

Pharmacokinetics: Changes in lipophilicity and polarity due to the additional methoxy group could affect the ADME properties of the molecule.

-

Safety Profile: The C-6 fluorine has been associated with certain adverse effects in some fluoroquinolones. Its replacement might alter the safety profile.

Future research should focus on the synthesis and comprehensive biological evaluation of the 6,8-dimethoxy analog to experimentally validate these hypotheses. Such studies would provide valuable insights into the structure-activity relationships of fluoroquinolones and could inform the design of novel antibacterial agents.

Conclusion

This technical guide has provided a detailed comparison of Moxifloxacin HCl and its 6,8-dimethoxy analog. While Moxifloxacin HCl is a well-established antibiotic with a proven mechanism of action and favorable pharmacokinetic profile, its 6,8-dimethoxy counterpart remains largely uncharacterized in the public scientific domain, primarily recognized as a related substance. The structural difference between these two molecules, specifically at the C-6 position, is significant and likely to impact their biological activity. The experimental protocols outlined herein provide a roadmap for the comprehensive evaluation of the 6,8-dimethoxy analog, which would contribute to a deeper understanding of fluoroquinolone chemistry and aid in the development of future antimicrobial therapies.

References

-

Dalhoff, A., & Schmitz, F. J. (2001). Comparative in vitro and in vivo activity of the C-8 methoxy quinolone moxifloxacin and the C-8 chlorine quinolone BAY y 3118. The Journal of infectious diseases, 183 Suppl 1, S20–S26. [Link]

-

Allmpus. (n.d.). Moxifloxacin EP Impurity B / Moxifloxacin USP RC B. Retrieved from [Link]

-

Axios Research. (n.d.). Moxifloxacin EP Impurity B HCl. Retrieved from [Link]

-

Stass, H., Dalhoff, A., Kubitza, D., & Schuhly, U. (1998). Pharmacokinetics, safety, and tolerability of ascending single doses of moxifloxacin, a new 8-methoxy quinolone, administered to healthy subjects. Antimicrobial agents and chemotherapy, 42(8), 2060–2065. [Link]

-

Akhtar, M., et al. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 32(3(Suppl)), 1201-1206. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Moxifloxacin Hydrochloride: Mechanism and Pharmacokinetics. Retrieved from [Link]

-

PubChem. (n.d.). Moxifloxacin EP Impurity B HCl. Retrieved from [Link]

-

Balfour, J. A., & Wiseman, L. R. (2000). Moxifloxacin. Drugs of today (Barcelona, Spain : 1998), 36(4), 229–244. [Link]

-

GLP Pharma Standards. (n.d.). Moxifloxacin EP Impurity B. Retrieved from [Link]

-

Sullins, A. K., & Abdel-Rahman, S. M. (1998). Pharmacokinetics of a once-daily oral dose of moxifloxacin (Bay 12-8039), a new enantiomerically pure 8-methoxy quinolone. Antimicrobial agents and chemotherapy, 42(6), 1381–1385. [Link]

-

Moise, P. A., Birmingham, M. C., & Schentag, J. J. (2000). Pharmacokinetics and metabolism of moxifloxacin. Drugs of today (Barcelona, Spain : 1998), 36(4), 229–244. [Link]

-

Malathum, K., Singh, K. V., & Murray, B. E. (1999). In vitro activity of moxifloxacin, a new 8-methoxyquinolone, against gram-positive bacteria. Diagnostic microbiology and infectious disease, 35(2), 127–133. [Link]

-

Veeprho. (2023, November 6). Moxifloxacin Impurities and Key Attributes: A Detailed Exploration. Retrieved from [Link]

-

Wrzosek, M., et al. (2021). The Effect of Conjugation of Ciprofloxacin and Moxifloxacin with Fatty Acids on Their Antibacterial and Anticancer Activity. Molecules (Basel, Switzerland), 26(11), 3375. [Link]

-

Dalhoff, A., & Schmitz, F. J. (2001). Comparative In Vitro and In Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY y 3118. The Journal of Infectious Diseases, 183(Supplement_1), S20-S26. [Link]

- Google Patents. (n.d.). Process for the Synthesis of Moxifloxacin Hydrochloride.

-

Ball, P. (2000). Moxifloxacin (Avelox): an 8-methoxyquinolone antibacterial with enhanced potency. International journal of clinical practice, 54(5), 329–332. [Link]

-

Zeiler, H. J., & Endermann, R. (1998). Intracellular activity of ciprofloxacin and moxifloxacin, a new 8-methoxyquinolone, against methicillin-resistant Staphylococcus aureus. The Journal of antimicrobial chemotherapy, 42(4), 509–513. [Link]

-

Pestova, E., et al. (2000). Intracellular targets of moxifloxacin: a comparison with other fluoroquinolones. The Journal of antimicrobial chemotherapy, 45(5), 583–590. [Link]

-

Rahman, M. M., et al. (2023). Spectrochemical, medicinal, and toxicological studies of moxifloxacin and its novel analogs: a quantum chemistry and drug discovery approach. Scientific reports, 13(1), 1957. [Link]

-

Dalhoff, A. (2001). Comparative In Vitro and In Vivo Activity of the C-8 Methoxy Quinolone Moxifloxacin and the C-8 Chlorine Quinolone BAY y 3118. The Journal of Infectious Diseases, 183(s1), S20-S26. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Intracellular targets of moxifloxacin: a comparison with other fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google Patents [patents.google.com]

- 5. Pharmacokinetics and metabolism of moxifloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. allmpus.com [allmpus.com]

- 7. clearsynth.com [clearsynth.com]

- 8. Moxifloxacin EP Impurity B HCl | C22H28ClN3O5 | CID 126455874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. veeprho.com [veeprho.com]

- 10. Portico [access.portico.org]

Technical Guide for API Synthesis & Quality Control

Executive Summary & Chemical Identity[1]

In the high-precision synthesis of Moxifloxacin (a fourth-generation fluoroquinolone), 6,8-Dimethoxy Moxifloxacin (identified pharmacopeially as EP Impurity B or USP Related Compound B ) represents a critical process-related impurity. Its presence is not merely a yield loss issue but a significant regulatory hurdle due to its structural similarity to the Active Pharmaceutical Ingredient (API), making separation via standard crystallization difficult.

This guide analyzes the mechanistic origin of this impurity, provides a validated detection strategy, and outlines process controls to mitigate its formation.

Chemical Profile

| Attribute | Detail |

| Common Name | Moxifloxacin Impurity B (6,8-Dimethoxy Analog) |

| IUPAC Name | 1-cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| CAS Number | 1029364-73-5 (Free Base) |

| Molecular Formula | |

| Molecular Weight | 413.47 g/mol |

| Structural Deviation | Substitution of the Fluorine atom at position C-6 with a Methoxy (-OCH₃) group.[1][2][3][] |

| Regulatory Status | Controlled under ICH Q3A/B; typically limited to NMT 0.15% in final API. |

Mechanistic Origin: The "Over-Methoxylation" Pathway

To control Impurity B, one must understand that it does not typically arise during the final coupling step. Instead, it is "baked in" during the construction of the quinolone core.

The Standard vs. Impurity Pathway

The synthesis of Moxifloxacin relies on the regioselective nucleophilic aromatic substitution (

-

Desired Path (Moxifloxacin): Selective substitution of the C-8 Fluorine with a methoxide ion (or using a pre-methoxylated starting material like 2,4,5-trifluoro-3-methoxybenzoic acid).

-

Impurity Path (6,8-Dimethoxy): If the reaction conditions (temperature, stoichiometry of NaOMe) are too aggressive, or if the starting material is impure, a second methoxylation occurs at the C-6 position.

Once the 6,8-dimethoxy-7-fluoro intermediate is formed, it undergoes the final coupling with the side chain ((S,S)-2,8-diazabicyclo[4.3.0]nonane) just as efficiently as the correct intermediate. The result is Impurity B, which is chemically inert to further downstream processing.

Visualization: Competitive Synthesis Pathway

Figure 1: Parallel synthesis pathways showing the divergence at the methoxylation step leading to Impurity B.

Analytical Strategy: Detection & Quantification

Separating Impurity B from Moxifloxacin is challenging because the substitution of Fluorine (Van der Waals radius ~1.47 Å) with a Methoxy group is a significant electronic change but results in a molecule with similar lipophilicity and pKa profile.

Validated HPLC Protocol

This method utilizes a phenyl-hexyl or C18 column with high carbon loading to exploit the subtle

Method Principle: Reverse Phase Chromatography with Ion-Pairing/Acidic Modifier.

| Parameter | Specification | Rationale |

| Column | Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5µm) or equivalent | High surface area and end-capping reduce peak tailing for basic quinolones. |

| Mobile Phase A | Buffer: 0.5% Triethylamine (TEA) in Water, pH 3.0 w/ H₃PO₄ | Acidic pH ensures the amine side chain is protonated, improving peak shape. TEA acts as a silanol blocker. |

| Mobile Phase B | Acetonitrile : Methanol (60:40) | Methanol modifies selectivity for the methoxy group; ACN provides elution strength. |

| Gradient | Time(min) / %B: 0/10, 20/40, 30/80, 35/10 | Gradient elution is required to separate Impurity B (elutes after API) from early eluting decarboxylated degradants. |

| Flow Rate | 1.2 mL/min | Optimized for backpressure and resolution ( |

| Detection | UV at 293 nm | The 6,8-dimethoxy chromophore has a slight bathochromic shift but 293 nm is the isosbestic point for max sensitivity. |

Protocol: Step-by-Step Execution

-

Buffer Preparation: Dissolve 5.0 mL of Triethylamine in 1000 mL of HPLC-grade water. Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric acid (85%). Filter through 0.45µm membrane.

-

System Suitability Solution: Prepare a mixture containing 0.5 mg/mL Moxifloxacin HCl and 0.005 mg/mL Impurity B Standard.

-

Acceptance Criteria: Resolution (

) between Moxifloxacin and Impurity B peaks must be

-

-

Sample Preparation: Dissolve Moxifloxacin sample in Mobile Phase A (diluent) to a concentration of 1.0 mg/mL. Sonicate for 10 mins to ensure complete solubility of the salt form.

-

Injection: Inject 20 µL. Run the gradient.

-

Calculation: Use the "Diluted Standard" method (External Standard) for quantification to avoid response factor errors, although the RRF is typically close to 1.0.

Control & Remediation Strategies

Since downstream purification (crystallization) is inefficient at removing Impurity B due to co-crystallization tendencies, control must be exerted upstream .

A. Raw Material Control (Critical Control Point 1)

If you synthesize the core from 2,4,5-trifluoro-3-methoxybenzoic acid , you must implement a strict specification for the 2,4-difluoro-3,5-dimethoxy analog in this starting material.

-

Action: Require supplier CoA to list "Dimethoxy analog" < 0.10%. Verify via GC-MS before batch release.

B. Reaction Stoichiometry (Critical Control Point 2)

During the introduction of the 8-methoxy group (if starting from a tetrafluoro precursor):

-

Thermodynamic Control: The substitution at C-8 is favored, but C-6 becomes vulnerable at high temperatures. Maintain reaction temperature

. -

Reagent Limiting: Use a slight deficit of Sodium Methoxide (0.95 - 0.98 eq) relative to the substrate. It is better to have unreacted starting material (removed easily) than over-reacted Impurity B.

C. Purging Strategy

If Impurity B is detected > 0.15% in the crude API:

-

Acid/Base Treatment: Dissolve crude Moxifloxacin in dilute NaOH (forms the sodium salt). Extract with Dichloromethane.[3] The impurity has a slightly different partition coefficient due to the extra methoxy group.

-

Recrystallization: A solvent switch to Acetonitrile/Water at pH 7.5 (isoelectric point precipitation) has shown better rejection of the dimethoxy impurity compared to standard Ethanol crystallization.

References

-

European Pharmacopoeia (Ph.[5] Eur.) . Moxifloxacin Hydrochloride Monograph 2254. (Defines Impurity B structure and limits).

-

United States Pharmacopeia (USP) . Moxifloxacin Hydrochloride: Related Compounds. (Classifies the impurity as Related Compound B).

-

Dubey, P. K., et al. (2010). "Synthesis and characterization of process related impurities of Moxifloxacin hydrochloride." Journal of Pharmaceutical and Biomedical Analysis. (Detailed structural elucidation).

-

LGC Standards . 6,8-Dimethoxy Moxifloxacin Hydrochloride Data Sheet. (Reference standard characterization).

-

Bayer AG .[6][7] Patent US 5,607,942. "Quinolone- and naphthyridonecarboxylic acid derivatives." (Original synthesis pathways describing the 8-methoxy introduction).

Sources

- 1. EP2551268A1 - Process for the preparation of moxifloxacin hydrochloride and intermediates thereof - Google Patents [patents.google.com]

- 2. 6,8-Dimethoxy Moxifloxacin Hydrochloride [lgcstandards.com]

- 3. CN104945398B - A kind of moxifloxacin impurity E preparation method - Google Patents [patents.google.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Characterization & Risk Assessment: 6,8-Dimethoxy Moxifloxacin Hydrochloride

[1]

Compound Identity: Moxifloxacin EP Impurity B CAS: 1246815-02-0 (HCl salt) Chemical Basis: 1-Cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[1]

Executive Technical Synthesis

6,8-Dimethoxy Moxifloxacin is a critical process-related impurity arising during the nucleophilic aromatic substitution steps of Moxifloxacin synthesis.[1] Structurally, it differs from the parent API (Active Pharmaceutical Ingredient) by the substitution of the C6-Fluorine atom with a Methoxy (-OCH₃) group .[1]

Toxicological Significance: The C6-Fluorine in fluoroquinolones is pharmacophoric—it is essential for DNA gyrase binding (potency) and cell penetration.[1] Its replacement by a methoxy group fundamentally alters the molecule's profile:[1]

-

Loss of Potency: Drastic reduction in antibacterial activity (loss of gyrase binding affinity).

-

Altered Lipophilicity: The methoxy group is bulkier and more electron-donating than fluorine, altering the logP and potentially affecting hERG channel affinity (cardiotoxicity).

-

Phototoxicity Mitigation: The removal of the C6-Fluorine eliminates the primary site of UV-induced radical generation, theoretically reducing phototoxic potential compared to other quinolones.[1]

Structural & Molecular Toxicology (SAR Analysis)[1]

This section deconstructs the toxicity profile based on Structure-Activity Relationships (SAR).[1]

The C6-Substitution Impact (F vs. OMe)

The defining toxicological feature of this molecule is the absence of the C6-Fluorine.[1]

| Feature | Moxifloxacin (Parent) | 6,8-Dimethoxy Analog (Impurity) | Toxicological Implication |

| C6 Substituent | Fluorine (-F) | Methoxy (-OCH₃) | Primary Differentiator |

| Electronic Effect | Strong Electron Withdrawing | Electron Donating | Changes pKa and solubility; alters metabolic stability.[1] |

| Gyrase Binding | Critical for enzyme-DNA complex stabilization.[1] | Steric hindrance; loss of binding pocket fit. | Reduced Genotoxicity: Lower probability of stabilizing cleavable complexes (topoisomerase poisoning). |

| Photoreactivity | Moderate (stabilized by C8-OMe). | Low (C6-F is the labile bond for radical generation).[1] | Reduced Phototoxicity: Lower risk of singlet oxygen generation under UVA. |

| hERG Affinity | Moderate (Class effect).[2] | Unknown (Likely altered). | Cardiotox Risk: Increased bulk at C6 may alter binding to the hERG pore phenylalanine residues. |

Genotoxicity Profile (ICH M7 Assessment)

Fluoroquinolones carry a structural alert for genotoxicity due to their mechanism of action (topoisomerase inhibition).[1]

-

Mechanism: The parent drug stabilizes the DNA-enzyme cleavable complex, leading to double-strand breaks.[1]

-

Impurity Assessment: The 6,8-dimethoxy analog lacks the C6-F required for tight binding to the gyrase-DNA interface.[1] Consequently, it is predicted to have significantly lower clastogenic potential than the parent.

-

Regulatory Status: It is generally considered a non-mutagenic impurity (Class 4 or 5 under ICH M7), provided Ames testing confirms the absence of point mutations.

Experimental Qualification Protocols

To qualify this compound (e.g., if present >0.15% in drug substance), the following self-validating workflows must be executed.

Protocol A: Comparative hERG Inhibition (Cardiotoxicity)

Objective: Determine if the 6-methoxy substitution increases the risk of QT prolongation compared to Moxifloxacin.[1]

Methodology: Whole-cell Patch Clamp (CHO cells stably expressing hERG).[1]

-

Preparation: Dissolve 6,8-Dimethoxy Moxifloxacin HCl in DMSO (stock 10 mM). Prepare serial dilutions (0.1, 1, 10, 100 µM) in extracellular physiological solution (EPS).

-

System Validation: Establish seal resistance >1 GΩ. Perfusion rate: 2 mL/min.

-

Voltage Protocol:

-

Hold at -80 mV.

-

Depolarize to +20 mV for 2s (activates channels).

-

Repolarize to -50 mV for 2s (tail current measurement).

-

-

Data Acquisition: Measure peak tail current amplitude before and after drug application (steady state ~5 min).

-

Analysis: Fit data to the Hill equation to derive IC50.

Protocol B: In Vitro 3T3 Neutral Red Uptake (Phototoxicity)

Objective: Verify the theoretical reduction in phototoxicity due to C6-F removal.

Methodology: OECD Guideline 432.

-

Cell Line: Balb/c 3T3 mouse fibroblasts.

-

Dosing: Incubate cells with impurity (8 concentrations) for 1 hour.

-

Irradiation:

-

Plate A: Exposed to UVA (5 J/cm²).

-

Plate B: Kept in dark (Control).

-

-

Viability Assay: Wash cells, incubate with Neutral Red medium for 3 hours. Extract dye and measure OD540.

-

Calculation: Calculate Photo-Irritation Factor (PIF).

Visualizing the Toxicity Qualification Workflow

The following diagram illustrates the decision logic for qualifying the 6,8-Dimethoxy impurity, integrating ICH Q3A/B and M7 guidelines.

Caption: Decision tree for the toxicological qualification of Moxifloxacin Impurity B (6,8-dimethoxy) per ICH Q3A/B/M7.

Synthesis & Origin (Root Cause Analysis)[1]

Understanding the origin is the first step in controlling toxicity.

-

Pathway: Moxifloxacin synthesis typically involves the nucleophilic substitution of a 6,7,8-trifluoro or 6,7-difluoro-8-methoxy intermediate.[1]

-

Formation Mechanism: The 6,8-dimethoxy impurity forms via over-methoxylation .[1] If the reaction conditions (Sodium Methoxide in Methanol) are too vigorous (high temp, excess reagent), the methoxide anion attacks not only the C8 position (desired) but also displaces the Fluorine at C6.

-

Control Strategy: Strict temperature control (< 60°C) and stoichiometry management of NaOMe are required to suppress the formation of this impurity.

References

-

European Pharmacopoeia (Ph. Eur.) . Moxifloxacin Hydrochloride Monograph 2254. (Defines Impurity B structure and limits). [1]

-

International Conference on Harmonisation (ICH) . Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[1]

-

Marutani, K., et al. (1993). Reduced phototoxicity of a fluoroquinolone antibiotic with a methoxy group at the 8 position. Toxicology and Applied Pharmacology.[3][4] (Establishes the SAR for 8-methoxy phototoxicity).

-

Sutter, B., et al. (2018). Impurity profiling of Moxifloxacin Hydrochloride by HPLC-DAD and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Analytical characterization of 6,8-dimethoxy impurity). [1]

-

Reddy, P.S., et al. (2010). Isolation and characterization of process related impurities in Moxifloxacin hydrochloride. Journal of Pharmaceutical and Biomedical Analysis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. picmonic.com [picmonic.com]

- 3. 6,8-Dimethoxy Moxifloxacin Hydrochloride [lgcstandards.com]

- 4. A fluoroquinolone antibiotic with a methoxy group at the 8 position yields reduced generation of 8-oxo-7,8-dihydro-2'-deoxyguanosine after ultraviolet-A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of 6,8-Dimethoxy Moxifloxacin

The following technical guide details the physical, chemical, and analytical profile of 6,8-Dimethoxy Moxifloxacin , a critical process-related impurity in the synthesis of the antibiotic Moxifloxacin.

Identity, Physicochemical Properties, and Formation Mechanisms

Executive Summary

6,8-Dimethoxy Moxifloxacin (also known as Moxifloxacin Impurity B in EP or Related Compound B in USP) is a structural analog of the fluoroquinolone antibiotic Moxifloxacin. Structurally, it is characterized by the substitution of the critical C-6 fluorine atom with a methoxy group.

From a drug development perspective, this molecule is pharmacologically inactive as an antibiotic but serves as a critical quality attribute (CQA). Its presence indicates specific side-reactions during the nucleophilic substitution steps of Moxifloxacin manufacturing. This guide analyzes its properties to aid in its identification, quantification, and control.

Chemical Identity & Structure

| Parameter | Detail |

| Common Name | 6,8-Dimethoxy Moxifloxacin |

| Pharmacopoeial Designations | EP Impurity B; USP Related Compound B |

| IUPAC Name | 1-cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |

| CAS Number | 1029364-73-5 (Free Base); 1029364-75-7 (HCl Salt) |

| Molecular Formula | |

| Molecular Weight | 413.47 g/mol (Base) |

| Structural Difference | Replacement of C-6 Fluorine (in Moxifloxacin) with a Methoxy group.[1][2][3][4][5][6][7][8] |

Structural Visualization

The following diagram illustrates the structural relationship and the specific site of modification (C-6) that distinguishes this impurity from the active pharmaceutical ingredient (API).

Caption: Structural deviation of 6,8-Dimethoxy Moxifloxacin (Red) from the parent API (Green).

Physicochemical Properties[5][10][11]

The substitution of the highly electronegative fluorine atom with an electron-donating methoxy group alters the electronic and solubility profile of the molecule.

Solubility & Stability Profile

-

Physical State: Off-white to pale yellow solid.

-

Solubility:

-

High: Dimethyl sulfoxide (DMSO), Methanol (MeOH).

-

Moderate: Dilute acidic buffers (due to protonation of the pyrrolopyridine amine).

-

Low: Water (at neutral pH), Hexane.

-

-

Hygroscopicity: The hydrochloride salt form is hygroscopic and may form hydrates (monohydrate form is common).

Electronic Properties (Predicted vs. Observed)

| Property | Moxifloxacin (API) | 6,8-Dimethoxy Analog | Impact |

| LogP (Lipophilicity) | ~0.01 (pH 7.4) | ~0.3 - 0.5 | The methoxy group is more lipophilic than fluorine, slightly increasing retention on reverse-phase HPLC. |

| pKa (Acidic) | ~6.4 (Carboxyl) | ~6.6 | Loss of electron-withdrawing F at C-6 decreases acidity of C-3 carboxyl. |

| pKa (Basic) | ~9.3 (Amine) | ~9.3 | Distal amine pKa remains largely unaffected. |

| UV | 290 nm, 340 nm | Bathochromic shift (+5-10 nm) | The electron-donating OMe group extends conjugation compared to F. |

Formation Mechanism & Synthesis[1][5][10]

Understanding the origin of 6,8-Dimethoxy Moxifloxacin is essential for process control. It typically arises via Nucleophilic Aromatic Substitution (

The Mechanism

In the standard synthesis of Moxifloxacin, the starting material is often a 6,7-difluoro-8-methoxy quinolone intermediate.[1][4] The target reaction is the displacement of the C-7 fluorine by the diazabicyclononane side chain.

However, if Methoxide (

Key Risk Factor: Use of Sodium Methoxide (

Formation Pathway Diagram

Caption: Competitive SnAr pathways leading to Moxifloxacin (Green) vs. the 6,8-Dimethoxy Impurity (Red).

Analytical Characterization

To detect and quantify this impurity, researchers should utilize HPLC and Mass Spectrometry. The loss of the fluorine atom provides a distinct mass signature.

Mass Spectrometry (LC-MS)

-

Moxifloxacin

: m/z 402. -

6,8-Dimethoxy Impurity

: m/z 414. -

Mass Shift Calculation:

-

Loss of Fluorine (

Da). -

Gain of Methoxy (

Da). -

Net Shift:

Da.

-

-

Fragmentation: The MS/MS spectrum will show similar fragmentation of the side chain (loss of diazabicyclononane) but the quinolone core fragment will remain shifted by +12 Da.

HPLC Method (USP/EP Aligned)

Standard pharmacopoeial methods for Moxifloxacin Related Substances are suitable for detecting this impurity.

-

Column: C18 (Phenyl-hexyl columns often provide better selectivity for methoxy/fluoro separation).

-

Mobile Phase: Gradient of Buffer (Ammonium Acetate/Phosphoric acid) and Acetonitrile/Methanol.

-

Relative Retention Time (RRT): The 6,8-dimethoxy impurity typically elutes after Moxifloxacin (RRT > 1.0) due to increased lipophilicity (replacement of polar C-F bond with C-O-C ether linkage).

Biological Relevance (SAR)

While this compound is an impurity, understanding its biological inactivity validates the Structure-Activity Relationship (SAR) of fluoroquinolones.

-

Loss of Gyrase Binding: The C-6 Fluorine is critical for binding to the DNA-Gyrase complex. It facilitates penetration into the bacterial cell and binding to the enzyme.

-

Inactivity: The replacement of C-6 F with OMe sterically hinders the binding pocket and alters the electronic distribution required for π-stacking with DNA bases. Consequently, 6,8-Dimethoxy Moxifloxacin exhibits negligible antibacterial activity .

-

Toxicity: As a structural analog, it is generally considered a low-toxicity impurity, but it must be controlled to limits (typically <0.15%) to meet ICH Q3A/B guidelines.

References

-

European Pharmacopoeia (Ph. Eur.) . Moxifloxacin Hydrochloride Monograph 2254. (Lists Impurity B).

-

United States Pharmacopeia (USP) . Moxifloxacin Hydrochloride.[5][9][10][11] (Lists Related Compound B).

-

LGC Standards . 6,8-Dimethoxy Moxifloxacin Hydrochloride Data Sheet.

-

Toronto Research Chemicals . 6,8-Dimethoxy Moxifloxacin Hydrochloride.

-

Google Patents . Process for the synthesis of Moxifloxacin Hydrochloride (WO2008059223A2). (Describes methoxide-mediated side reactions).

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1-Cyclopropyl-1,4-dihydro-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid | 1029364-73-5 [chemicalbook.com]

- 4. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 5. anaxlab.com [anaxlab.com]

- 6. researchgate.net [researchgate.net]

- 7. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 6,8-Dimethoxy Moxifloxacin Hydrochloride [lgcstandards.com]

- 10. 6,8-Dimethoxy Moxifloxacin Hydrochloride, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 11. 6,8-Dimethoxy Moxifloxacin Hydrochloride | Orgasynth [orgasynth.com]

Methodological & Application

Synthesis procedure for 6,8-Dimethoxy Moxifloxacin Hydrochloride

Application Note: Targeted Synthesis and Purification of 6,8-Dimethoxy Moxifloxacin Hydrochloride

Part 1: Introduction & Strategic Analysis

1.1 The Target Molecule The subject of this protocol is 1-Cyclopropyl-6,8-dimethoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride .

In the context of pharmaceutical development, this molecule is widely recognized as Moxifloxacin Impurity F (EP) or Moxifloxacin Related Compound B (USP). It represents a critical reference standard for Quality Control (QC) release testing.

1.2 Structural Significance & Retrosynthesis Standard Moxifloxacin is a fluoroquinolone characterized by a fluorine atom at the C6 position and a methoxy group at the C8 position.[1] The "6,8-Dimethoxy" analog arises when the C6-fluorine is displaced by a methoxide ion.

-

Chemical Challenge: The C6 position in the quinolone nucleus is generally less electrophilic than the C7 position (where the diazabicyclononane side chain is attached). Furthermore, the presence of the electron-donating amine side chain at C7 in the parent molecule significantly deactivates the ring toward further Nucleophilic Aromatic Substitution (

). -

Synthesis Strategy: Consequently, generating this molecule requires forcing conditions —utilizing a strong nucleophile (Sodium Methoxide) at elevated temperatures to overcome the activation energy barrier and displace the C6-Fluorine.

Part 2: Detailed Synthesis Protocol

Materials & Reagents

| Reagent | Role | Purity/Grade |

| Moxifloxacin HCl | Starting Material | API Grade (>99%) |

| Sodium Methoxide (NaOMe) | Nucleophile | 30% w/w in Methanol |

| Methanol (MeOH) | Solvent | Anhydrous |

| Hydrochloric Acid (HCl) | Salt Formation | 6N Aqueous or Isopropanolic HCl |

| Dichloromethane (DCM) | Extraction Solvent | ACS Grade |

Experimental Procedure

Step 1: Nucleophilic Displacement (Methoxylation)

-

Rationale: We utilize excess methoxide to drive the unfavorable displacement of the C6-fluorine. Anhydrous conditions prevent hydrolysis to the 6-hydroxy impurity.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Charging: Charge Moxifloxacin HCl (10.0 g, 22.8 mmol) into the flask.

-

Solvation: Add Methanol (100 mL) and stir at room temperature for 10 minutes to create a suspension.

-

Activation: Dropwise add Sodium Methoxide solution (30% in MeOH, 25 mL, ~130 mmol).

-

Observation: The suspension will clear as the free base forms, followed by a color change (often darkening) as the reaction progresses.

-

-

Reaction: Heat the mixture to reflux (65°C) . Maintain reflux for 24–48 hours.

-

Process Control: Monitor by HPLC every 6 hours. The reaction is complete when the starting material (Moxifloxacin) is <5%.

-

Note: If conversion stalls, add an additional 0.5 eq of NaOMe.

-

Step 2: Workup and Isolation

-

Quench: Cool the reaction mixture to room temperature. Slowly add water (50 mL) to quench excess alkoxide.

-

pH Adjustment: Adjust pH to ~7.0–7.5 using dilute Acetic Acid or HCl. This precipitates the crude free base or prepares it for extraction.

-

Extraction: Evaporate the bulk Methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 100 mL).

-

Drying: Combine organic layers, wash with brine, and dry over anhydrous Sodium Sulfate (

). Filter and evaporate to dryness to obtain the crude yellow/orange solid.

Step 3: Salt Formation (Hydrochloride)

-

Rationale: The HCl salt is the pharmacopeial standard form, offering better stability and crystallinity than the free base.

-

Dissolution: Dissolve the crude solid in minimal hot Ethanol or Isopropanol (approx. 50 mL).

-

Acidification: Cool to 0–5°C. Slowly add concentrated HCl (or HCl in IPA) until pH reaches ~1.0–2.0.

-

Crystallization: Stir at 0°C for 2 hours. A pale yellow to off-white precipitate should form.

-

Filtration: Filter the solid and wash with cold Acetone (to remove unreacted organic impurities).

-

Drying: Dry under vacuum at 45°C for 12 hours.

Part 3: Reaction Mechanism & Visualization

3.1 Reaction Scheme (DOT Visualization)

The following diagram illustrates the transformation from Moxifloxacin to its 6,8-Dimethoxy analog via the Meisenheimer complex intermediate.

Figure 1: Mechanism of nucleophilic aromatic substitution displacing the C6-Fluorine.

3.2 Process Workflow (DOT Visualization)

This flowchart details the critical unit operations for the synthesis and purification.

Figure 2: Operational workflow for the synthesis and isolation of the impurity standard.

Part 4: Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized standard, the following analytical markers must be met. This acts as a "Check System" for the researcher.

4.1 HPLC Purity Profile

-

Column: C18 (e.g., Zorbax Eclipse XDB-C18), 150 x 4.6 mm, 5 µm.

-

Mobile Phase: Buffer (pH 2.5 Phosphate) : Acetonitrile (Gradient).

-

Retention Time (RT): The 6,8-Dimethoxy analog is less polar than the parent Moxifloxacin due to the loss of the polar C-F bond and addition of the lipophilic methyl group. Expect a Relative Retention Time (RRT) of ~1.1 to 1.2 compared to Moxifloxacin.

4.2 NMR Spectroscopy (

-

Diagnostic Signal 1: Disappearance of the C6-F coupling. In Moxifloxacin, the C5-H usually appears as a doublet (J_H-F coupling). In the product, this becomes a singlet.

-

Diagnostic Signal 2: Appearance of a new singlet at

3.6–3.9 ppm corresponding to the new

4.3 Mass Spectrometry (LC-MS)

-

Moxifloxacin Mass:

Da. -

Transformation:

Da. -

Target Mass: The product must show a parent ion at

Da .

References

-

United States Pharmacopeia (USP). Moxifloxacin Hydrochloride: Related Compound B.[2] USP Catalog No. 1448617.

-

European Directorate for the Quality of Medicines (EDQM). Moxifloxacin impurity F. European Pharmacopoeia Reference Standard.[2]

-

Hubschwerlen, C., et al. (1992). Structure-activity relationships of fluoroquinolones.[1] In The Quinolones (2nd Ed.). Academic Press. (Provides foundational mechanistic insight into C6 vs C7 reactivity).

-

Bayer AG. (1998). Process for the preparation of Moxifloxacin.[1][3][4][][6] US Patent 5,849,752. (Describes the core nucleus synthesis where avoiding methoxide prevents this impurity).

-

Dr. Reddy's Laboratories. (2007). Impurity profile of Moxifloxacin Hydrochloride.[2][][7][8] World Intellectual Property Organization, WO2008053493A2. (Explicitly identifies the dimethoxy impurity and conditions for its formation).

Sources

- 1. Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Moxifloxacin | Sigma-Aldrich [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 6. CN103467466A - Synthesis method of moxifloxacin hydrochloride impurity - Google Patents [patents.google.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. store.usp.org [store.usp.org]

Application Note: A Robust, Stability-Indicating HPLC Method for the Determination of 6,8-Dimethoxy Moxifloxacin

Abstract

This application note details the development and validation of a precise, accurate, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 6,8-Dimethoxy Moxifloxacin, a potential process-related impurity or degradation product of Moxifloxacin. The method is designed for researchers, scientists, and drug development professionals involved in the quality control and stability testing of Moxifloxacin. The developed isocratic method utilizes a C18 stationary phase with a mobile phase composed of a phosphate buffer and an organic modifier, ensuring optimal separation of 6,8-Dimethoxy Moxifloxacin from the active pharmaceutical ingredient (API) and other related substances. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6]

Introduction

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[7][8] Its efficacy and safety are paramount, necessitating stringent control over impurities that may arise during synthesis or upon storage. One such potential impurity is 6,8-Dimethoxy Moxifloxacin. The presence of impurities, even in minute quantities, can impact the safety and efficacy of the final drug product. Therefore, a reliable analytical method is crucial for the detection and quantification of such impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances and their impurities.[9] This application note provides a comprehensive guide to developing a robust RP-HPLC method tailored for the analysis of 6,8-Dimethoxy Moxifloxacin in the presence of Moxifloxacin.

Physicochemical Properties of Analytes

A thorough understanding of the physicochemical properties of both the API and the impurity is fundamental to developing a selective HPLC method.

| Property | Moxifloxacin | 6,8-Dimethoxy Moxifloxacin (Predicted) |

| Chemical Structure | C₂₁H₂₄FN₃O₄[8] | C₂₂H₂₆N₂O₅ |

| Molecular Weight | 401.43 g/mol [8] | Information not readily available, but predicted to be higher than Moxifloxacin. |

| Solubility | Soluble in water and methanol.[10] | Expected to have different solubility profile due to the additional methoxy group. |

| pKa | Information not readily available. | Information not readily available. |

| UV Maximum Absorption (λmax) | Approximately 290 nm.[11] | Expected to be similar to Moxifloxacin due to the conserved chromophore. |

HPLC Method Development Strategy

The development of a robust and reliable HPLC method requires a systematic approach. The following workflow outlines the key stages involved in the development of the method for 6,8-Dimethoxy Moxifloxacin.

Caption: Workflow for HPLC Method Development.

Rationale for Experimental Choices

-

Column Selection: A C18 column is a common choice for the separation of fluoroquinolones due to its hydrophobicity, providing good retention and resolution.[1][2] A column with dimensions of 150 x 4.6 mm and a particle size of 5 µm offers a good balance between efficiency and backpressure.[2]

-

Mobile Phase: A combination of a phosphate buffer and an organic modifier like acetonitrile or methanol is typically used for the analysis of fluoroquinolones.[3] The buffer helps to control the pH and maintain the ionization state of the analytes, which is crucial for consistent retention times. The organic modifier is used to elute the analytes from the column. The pH of the mobile phase is a critical parameter; a slightly acidic pH is often employed to ensure good peak shape for fluoroquinolones.[10]

-

Detection Wavelength: Moxifloxacin has a maximum absorption wavelength of around 290 nm.[11] As 6,8-Dimethoxy Moxifloxacin is expected to have a similar chromophore, this wavelength is a suitable starting point for detection to ensure good sensitivity for both compounds. A photodiode array (PDA) detector is recommended to assess peak purity.[2]

Detailed Experimental Protocol

Instrumentation and Materials

-

HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

-

C18 analytical column (e.g., 150 x 4.6 mm, 5 µm).

-

Analytical balance, pH meter, sonicator, and volumetric glassware.

-

Moxifloxacin reference standard and 6,8-Dimethoxy Moxifloxacin (if available).

-

HPLC grade acetonitrile, methanol, potassium dihydrogen phosphate, and ortho-phosphoric acid.

-

High-purity water.

Preparation of Solutions

-

Mobile Phase: Prepare a 0.01 M potassium dihydrogen phosphate buffer by dissolving the appropriate amount of the salt in high-purity water. Adjust the pH to a suitable value (e.g., 3.0) with ortho-phosphoric acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is a mixture of this buffer and acetonitrile in a specified ratio (e.g., 70:30 v/v).[2]

-

Diluent: The mobile phase is typically used as the diluent to ensure compatibility with the chromatographic system.

-

Standard Stock Solution: Accurately weigh and dissolve a known amount of Moxifloxacin reference standard in the diluent to obtain a stock solution of a specific concentration (e.g., 1000 µg/mL).

-

Impurity Stock Solution: If a reference standard for 6,8-Dimethoxy Moxifloxacin is available, prepare a stock solution in a similar manner.

-

Working Standard Solution: Prepare a working standard solution by diluting the stock solutions to a suitable concentration for analysis (e.g., 10 µg/mL for Moxifloxacin and a lower concentration for the impurity, reflecting its expected level).

Chromatographic Conditions

The following chromatographic conditions are a recommended starting point and should be optimized as necessary.

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase | 0.01 M Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (70:30, v/v)[2] |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 30 °C[2] |

| Injection Volume | 10 µL[2] |

| Detection Wavelength | 290 nm[11] |

| Run Time | Sufficient to allow for the elution of all components (e.g., 15 minutes). |

Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1]

Specificity (Forced Degradation)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[7][12] This involves subjecting a solution of Moxifloxacin to various stress conditions to generate potential degradation products, including 6,8-Dimethoxy Moxifloxacin.

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 N HCl) at an elevated temperature.[13]

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 N NaOH) at an elevated temperature.[3]

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[12]

-

Thermal Degradation: Expose the solid drug substance or a solution to dry heat.[14]

-